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molecular formula C10H11B B1267236 6-Bromo-1,2,3,4-tetrahydronaphthalene CAS No. 6134-56-1

6-Bromo-1,2,3,4-tetrahydronaphthalene

Cat. No. B1267236
M. Wt: 211.1 g/mol
InChI Key: UZTQYWLWRFMSSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07534506B2

Procedure details

In a 5 liter three-necked flask, 67.55 g of 6-bromo-1,2,3,4-tetrahydronaphthalene and 1480 ml of dry tetrahydrofurah (THF) were placed and cooled to −70 to −68° C. on a dry ice-acetone bath in a dry nitrogen gas atmosphere. At that temperature, to the mixture, 200 ml of 1.6 M-butyllithium solution in hexane was added dropwise, followed by stirring for 2 hours at −67° C. or below. To borate in 435 ml of dry THF was added dropwise at −70 to −68° C., followed by stirring for 2 hours at −67° C. or below. The reaction mixture was gradually warmed to room temperature and left standing overnight. The resultant reaction mixture was gradually added dropwise to a mixture of 108 ml of HCl and 438 ml of water kept at 10° C. or below, followed by stirring for 1 hour at that temperature. Thereafter, the mixture was subjected to extraction with toluene. The organic layer was washed with water, followed by distilling-off of the solvent under reduced pressure to obtain a residue. The residue was purified by silica gel column chromatography (eluent: toluene/ethyl acetate=2/1) and recrystallized from hexane to obtain 30.4 g of 1,2,3,4-tetrahydronaphthalene-6-boronic acid (Yield: 54.0%).
Quantity
67.55 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
1.6
Quantity
200 mL
Type
reactant
Reaction Step Two
[Compound]
Name
M-butyllithium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
435 mL
Type
solvent
Reaction Step Three
Name
Quantity
108 mL
Type
reactant
Reaction Step Four
Name
Quantity
438 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH2:8][CH2:7][CH2:6][CH2:5]2.[B:12]([O-])([O-:14])[O-:13].Cl.O>CCCCCC.C1COCC1>[CH2:8]1[C:9]2[C:4](=[CH:3][C:2]([B:12]([OH:14])[OH:13])=[CH:11][CH:10]=2)[CH2:5][CH2:6][CH2:7]1

Inputs

Step One
Name
Quantity
67.55 g
Type
reactant
Smiles
BrC=1C=C2CCCCC2=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
1.6
Quantity
200 mL
Type
reactant
Smiles
Name
M-butyllithium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B([O-])([O-])[O-]
Name
Quantity
435 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
108 mL
Type
reactant
Smiles
Cl
Name
Quantity
438 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-69 (± 1) °C
Stirring
Type
CUSTOM
Details
by stirring for 2 hours at −67° C. or below
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring for 2 hours at −67° C. or below
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was gradually warmed to room temperature
WAIT
Type
WAIT
Details
left
WAIT
Type
WAIT
Details
standing overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The resultant reaction mixture
CUSTOM
Type
CUSTOM
Details
kept at 10° C. or below
STIRRING
Type
STIRRING
Details
by stirring for 1 hour at that temperature
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
Thereafter, the mixture was subjected to extraction with toluene
WASH
Type
WASH
Details
The organic layer was washed with water
CUSTOM
Type
CUSTOM
Details
to obtain a residue
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (eluent: toluene/ethyl acetate=2/1)
CUSTOM
Type
CUSTOM
Details
recrystallized from hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1CCCC2=CC(=CC=C12)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 30.4 g
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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